Ethyl 2-formyl-3-methylbenzoate
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Overview
Description
Ethyl 2-formyl-3-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C₁₁H₁₂O₃ and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-formyl-3-methylbenzoic acid and ethanol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2-formyl-3-methylbenzoic acid and ethanol.
Reduction: 2-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3-methylbenzoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing hydrolysis, reduction, or substitution. The formyl group can also participate in various reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Ethyl 2-formyl-3-methylbenzoate can be compared to other esters such as ethyl benzoate and methyl benzoate:
Ethyl Benzoate: Similar structure but lacks the formyl and methyl groups, making it less reactive in certain synthetic applications.
Methyl Benzoate: Similar ester functionality but with a different alkyl group, leading to variations in physical properties and reactivity
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 2-formyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
XCSRFGWJWGIWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C=O)C |
Origin of Product |
United States |
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